3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
CAS No.: 50349-57-0
Cat. No.: VC3187907
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50349-57-0 |
|---|---|
| Molecular Formula | C12H14ClN3O |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
| Standard InChI | InChI=1S/C12H14ClN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) |
| Standard InChI Key | CHIBCBYBUGVKKF-UHFFFAOYSA-N |
| SMILES | C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Cl |
Introduction
3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex heterocyclic compound characterized by its unique spiro structure, where two rings share a single atom. This compound belongs to the category of triazaspiro compounds, which are known for their diverse biological activities and utility as synthetic intermediates in organic chemistry .
Synthesis
The synthesis of 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves multicomponent reactions. One prominent method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This approach is preferred due to its efficiency and higher yields compared to traditional methods.
Related Compounds
Several compounds share structural similarities with 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene, including:
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